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molecular formula C7H8BrNO2 B8811654 (5-Bromo-6-methoxypyridin-2-yl)methanol

(5-Bromo-6-methoxypyridin-2-yl)methanol

Cat. No. B8811654
M. Wt: 218.05 g/mol
InChI Key: IPYSYFWGLWUGKV-UHFFFAOYSA-N
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Patent
US08063072B2

Procedure details

step d—A solution of 52c (0.060 g), 5% aq. NaHCO3 (2 mL) and MeOH (2 mL) was heated at reflux for 2 h. The reaction mixture was partitioned between H2O and EtOAc and the combined EtOAc extracts were dried, filtered and evaporated in vacuo. The crude product was purified by SiO2 chromatography eluting with 25% EtOAc/hexane to afford 50a.
Name
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:10]C(OC)=O)=[N:6][C:7]=1[O:8][CH3:9].C([O-])(O)=[O:16].[Na+]>CO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:10][OH:16])=[N:6][C:7]=1[O:8][CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
0.06 g
Type
reactant
Smiles
BrC=1C=CC(=NC1OC)CC(=O)OC
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between H2O and EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined EtOAc extracts were dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by SiO2 chromatography
WASH
Type
WASH
Details
eluting with 25% EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1OC)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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